
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1784037-40-6 . It has a molecular weight of 258.32 . The compound is also known by its IUPAC name, which is tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 333.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 66.0±0.3 cm³ . It has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 82 Ų . The compound’s polarizability is 26.2±0.5 10^-24 cm³ . Its surface tension is 43.3±3.0 dyne/cm . The compound’s molar volume is 226.2±3.0 cm³ .
Applications De Recherche Scientifique
- Example : Researchers may explore its role in developing anticancer agents, antimicrobial drugs, or anti-inflammatory compounds .
Indole Derivatives
Asymmetric Synthesis
Ionic Liquids
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-oxopentanoate with 3-aminopyrrolidine-1-carboxylic acid, followed by the addition of methoxyacetic acid and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-oxopentanoate", "3-aminopyrrolidine-1-carboxylic acid", "methoxyacetic acid", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl 3-oxopentanoate is reacted with 3-aminopyrrolidine-1-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Methoxyacetic acid is added to the reaction mixture and the resulting intermediate is heated to promote intramolecular cyclization to form the pyrrolidine ring.", "Step 3: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate." ] } | |
Numéro CAS |
1784037-40-6 |
Nom du produit |
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.318 |
Nom IUPAC |
tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 |
Clé InChI |
YZHXQTXXFNOLGF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



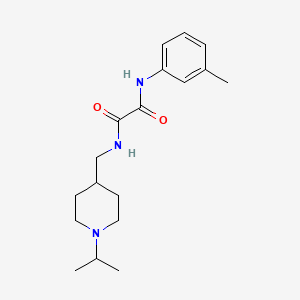
![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)
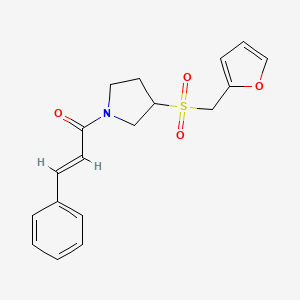
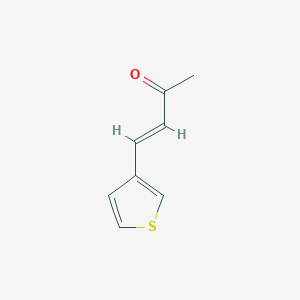
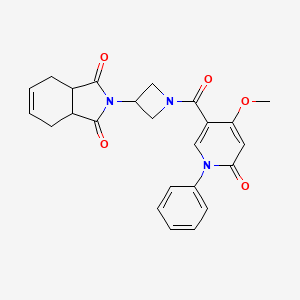

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
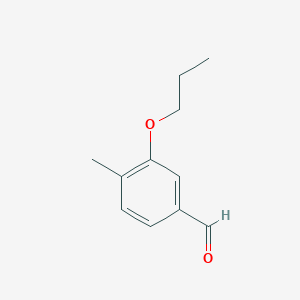
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
